BI-811283
Description
The Aurora Kinase Family: Structure and Function in Cell Division
The mammalian Aurora kinase family consists of three members: Aurora A, Aurora B, and Aurora C. These kinases exhibit distinct subcellular localizations and specific functions during different stages of the cell cycle, primarily within the G2 and M phases. upol.czmdpi.com
Aurora A kinase is primarily localized to the centrosomes and the mitotic spindle. creative-enzymes.commdpi.comfrontiersin.org It plays a crucial role in centrosome maturation, a process occurring in late G2 and prophase where the pericentriolar material expands and recruits components like the γ-tubulin ring complex, essential for microtubule nucleation. nih.govembopress.org Aurora A is also vital for the assembly of the bipolar spindle, regulating microtubule dynamics and organization. nih.govembopress.orgsdbonline.org Its activity is essential for mitotic entry and contributes to chromosome alignment and cytokinesis. dergipark.org.trupol.cznih.govjpatholtm.org Interference with Aurora A function can lead to mitotic spindle assembly defects, including the formation of monopolar spindles. mdpi.comsdbonline.org
Aurora B kinase is a key component of the chromosomal passenger complex (CPC), a dynamic protein complex that changes localization during mitosis. molbiolcell.orgnih.gov The CPC associates with chromosomes in prophase, the inner centromeres from prometaphase to metaphase, and the central spindle and midbody during anaphase and cytokinesis. molbiolcell.orgnih.gov Aurora B plays a central role in regulating chromosome segregation by ensuring proper kinetochore-microtubule attachment. creative-enzymes.comnih.govnih.govpnas.orgwikipedia.org It is essential for correcting erroneous attachments, thus preventing aneuploidy. nih.govpnas.org Furthermore, Aurora B is critical for the function of the spindle assembly checkpoint (SAC), which halts mitotic progression until all chromosomes are properly attached to the spindle. upol.czpnas.orgwikipedia.org It also plays an essential role in cytokinesis, the physical division of the cell into two daughter cells. dergipark.org.trcreative-enzymes.commolbiolcell.orgfrontiersin.orgsdbonline.org Inhibition of Aurora B can lead to defective chromosome alignment, dysfunctional SAC, impaired cytokinesis, and ultimately polyploidy. molbiolcell.orgnih.govnih.gov
Aurora C kinase is the third member of the family and shares high sequence homology with Aurora B. wikipedia.orgplos.org While Aurora A and B are widely expressed in proliferating somatic cells, Aurora C expression is more prominent during meiosis, particularly in spermatogenesis and oogenesis. wikipedia.orgnih.govfrontiersin.org Like Aurora B, Aurora C is a chromosomal passenger protein and can localize to the centrosome and the midzone of mitotic cells. wikipedia.orgdrugbank.com Although its precise oncogenic function is less clear compared to Aurora A and B, it is hypothesized to contribute to centrosome amplification and multinucleation in cancer cells. dergipark.org.tr There is also evidence suggesting overlapping and complementary functions with Aurora B, and Aurora C may be able to rescue some mitotic functions in the absence of Aurora B. wikipedia.orgplos.orgnih.gov However, the regulation and full cellular function of Aurora C require further investigation. upol.cz
Dysregulation of Aurora Kinases in Oncogenesis
Aberrant expression and activity of Aurora kinases are frequently observed in a wide range of human cancers and are strongly implicated in tumorigenesis. dergipark.org.trfrontiersin.orgupol.cznih.gov
Overexpression or amplification of Aurora kinases, particularly Aurora A and Aurora B, is a common feature in numerous solid and hematological malignancies. dergipark.org.trfrontiersin.orgjpatholtm.orgnih.govfrontiersin.org This includes cancers of the breast, bladder, colon, ovarian, gastric, esophageal, liver, colorectal, and pancreas, as well as leukemias. jpatholtm.orgmolbiolcell.orgfrontiersin.org Gene amplification of Aurora kinases has been linked to chemotherapy resistance and higher grades of malignancy. dergipark.org.tr
Here is a table summarizing some reported instances of Aurora kinase overexpression/amplification in various cancers:
| Aurora Kinase | Associated Cancers | Reference(s) |
| Aurora A | Lung carcinomas, breast, colorectal, ovarian, prostate, neuroblastoma, cervical, gastric, esophageal, liver, pancreatic, leukemias | frontiersin.orgjpatholtm.orgmolbiolcell.orgfrontiersin.org |
| Aurora B | Breast, ovarian, gastric/gastrointestinal, colorectal, hepatocellular carcinoma, leukemias | dergipark.org.trfrontiersin.orgmolbiolcell.orgnih.govkarger.com |
| Aurora C | Breast, cervical, liver cancer cell lines, reproductive tract cancers, various cancer cell lines (NB1RGB, MDA-MB-453, HEPG2, HeLa, HuH7) | dergipark.org.trnih.govfrontiersin.org |
A key consequence of Aurora kinase dysregulation is the induction of chromosomal instability (CIN) and aneuploidy, conditions characterized by an abnormal number of chromosomes in a cell. dergipark.org.trcreative-enzymes.comfrontiersin.orgnih.gov Given their essential roles in chromosome segregation, spindle assembly, and checkpoint control, aberrant Aurora kinase activity can lead to errors in these processes, resulting in the unequal distribution of chromosomes during cell division. dergipark.org.trcreative-enzymes.comfrontiersin.orgnih.govoaepublish.com Overexpression of Aurora B, for instance, can induce defective chromosome segregation and aneuploidy. nih.govpnas.org Aneuploidy is a hallmark of many cancers and contributes to tumor heterogeneity and progression. dergipark.org.trcreative-enzymes.comfrontiersin.orgoaepublish.com
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI811283; BI-811283; BI 811283. |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Bi 811283
Developmental Context within Aurora Kinase Inhibitor Research
The Aurora kinase family, comprising Aurora A, B, and C, consists of serine/threonine protein kinases that are critical regulators of cell division medkoo.com. Their essential functions in mitosis, including chromosome condensation, segregation, and cytokinesis, make them attractive targets for cancer therapy. Overexpression of Aurora kinases, particularly Aurora B, has been observed in numerous cancer types and is often associated with high proliferation rates and poor prognosis medkoo.com. Elevated levels of Aurora B kinase can lead to unequal chromosomal separation and the formation of cells with abnormal chromosome numbers (aneuploidy), contributing to tumorigenesis nih.govnih.gov.
The development of inhibitors targeting Aurora kinases has been an active area of research, with efforts directed towards both pan-Aurora inhibitors and inhibitors selective for specific Aurora isoforms medkoo.com. Inhibiting Aurora B kinase is understood to disrupt the spindle assembly checkpoint and cause premature mitotic exit without proper cytokinesis, resulting in polyploid cells medkoo.com. While early Aurora B inhibitors like Hesperadin were instrumental in understanding the kinase's role, they sometimes led to aberrant ploidy without significant cell death medkoo.com. The pursuit of more effective and selective Aurora kinase inhibitors continued, providing the context for the development of compounds like BI-811283.
Early-Stage Identification and Lead Optimization
This compound is characterized as a small molecule and an ATP-competitive inhibitor wikipedia.orgnih.gov. It is a diaminopyrimidine derivative. The compound emerged from a lead optimization program initially aimed at identifying highly potent inhibitors of Aurora B kinase. Structural analysis, including X-ray crystallography studies, has shown that this compound binds to the ATP-binding pocket of Aurora B, specifically interacting with the hinge region, acting as an ATP-mimetic. This binding mode is similar to that of other ATP-competitive inhibitors.
Preclinical Design Principles for Aurora B Kinase Selectivity
A key aspect of the preclinical design and characterization of this compound was its intended selectivity for Aurora B kinase. Preclinical studies demonstrated that this compound is a potent and selective inhibitor of Aurora B.
Enzymatic kinase assays revealed the inhibitory profile of this compound across the Aurora kinase family. The half-maximal inhibitory concentration (IC50) values were reported as 9 nM for human Aurora B kinase, 70 nM for Aurora A, and 17 nM for Aurora C. This profile indicates a preference for inhibiting Aurora B compared to Aurora A and C.
| Kinase | IC50 (nM) |
| Aurora B | 9 |
| Aurora C | 17 |
| Aurora A | 70 |
Beyond enzymatic inhibition, preclinical studies assessed the cellular effects of this compound. It demonstrated broad antiproliferative activity in various human cancer cell lines, with half-maximal effective concentration (EC50) values generally in the low nanomolar range (e.g., <14 nM in 24 cell lines and between 2 and 14 nM in over 20 cell lines).
The mechanism of action at the cellular level was further investigated. Treatment with this compound resulted in a rapid inhibition of histone H3 phosphorylation, a well-established pharmacodynamic marker of Aurora B kinase activity, observed within one hour in cell lines like NCI-H460 non-small cell lung cancer cells. Within 48 hours of treatment, a significant increase in the fraction of polyploid cells was observed, rising from less than 5% to over 80%, accompanied by an increase in cell volume. This polyploid phenotype is characteristic of Aurora B inhibition nih.gov. Subsequently, a subset of these cells underwent senescence and apoptosis.
In vivo preclinical studies using xenograft models of human cancers, including non-small cell lung cancer, colon carcinoma, and pancreas carcinoma, showed that this compound treatment resulted in dose-dependent inhibition of tumor growth. Tumor regression was also observed in some cases. Consistent with in vitro findings, a decrease in phosphorylated histone H3 levels was detected in treated tumors in vivo, confirming target engagement in a living system.
These preclinical findings collectively supported the characterization of this compound as a potent and selective Aurora B kinase inhibitor with demonstrable antiproliferative and antitumor activity in various cancer models, providing the basis for its further investigation.
Molecular and Biochemical Mechanisms of Bi 811283 Action
Target Specificity and Kinase Inhibition Profile
BI-811283 demonstrates a distinct inhibition profile within the Aurora kinase family and exhibits selectivity when screened against a broader panel of kinases. researchgate.net
Potent Inhibition of Aurora B Kinase Activity
Research indicates that this compound is a potent inhibitor of Aurora B kinase. It has been reported to inhibit human Aurora B kinase activity with a half-maximal inhibitory concentration (IC₅₀) value of 9 nM. researchgate.netascopubs.org This potent inhibition of Aurora B is considered a key aspect of its mechanism of action. researchgate.netascopubs.orgnih.gov Inhibition of Aurora B kinase by this compound leads to a rapid reduction in histone H3 phosphorylation, a marker of Aurora B activity. researchgate.netnih.gov
Comparative Inhibition of Aurora A and C Kinases
While primarily targeting Aurora B, this compound also shows inhibitory activity against Aurora A and Aurora C kinases, albeit at higher concentrations. Studies have reported IC₅₀ values of 70 nM for Aurora A and 17 nM for Aurora C. researchgate.net This indicates a degree of selectivity for Aurora B over Aurora A and C, although it is not exclusively specific to Aurora B. mdpi.com
Here is a table summarizing the comparative inhibition of Aurora kinases by this compound:
| Kinase | IC₅₀ (nM) |
| Aurora B | 9 |
| Aurora C | 17 |
| Aurora A | 70 |
Selectivity Profiling Against a Broader Kinome Panel
Beyond the Aurora kinases, this compound has been profiled against a broader panel of kinases to assess its selectivity. In a panel of 46 additional kinases representative of the human kinome, this compound at a concentration of 1000 nM inhibited 7 out of 46 kinases by more than 50%. researchgate.net This suggests that while it has primary activity against Aurora kinases, it may have some off-target effects at higher concentrations. Research indicates high selectivity (over 2000-fold) against kinases such as FLT3 and KIT, which is hypothesized to reduce off-target toxicity. smolecule.com
Mechanism of Enzyme Inhibition
The mechanism by which this compound inhibits Aurora B kinase involves its interaction with the enzyme's ATP-binding site. researchgate.netwikipedia.orgmdpi.comnih.gov
Adenosine (B11128) Triphosphate (ATP)-Competitive Binding Mode
This compound is characterized as an adenosine triphosphate (ATP)-competitive inhibitor of Aurora B kinase. researchgate.netwikipedia.orgmdpi.comnih.govsmolecule.comnih.govvulcanchem.com This means that this compound competes with ATP for binding to the same site on the Aurora B enzyme. By occupying the ATP-binding pocket, this compound prevents ATP from binding and subsequently inhibits the phosphorylation of Aurora B substrates, which is necessary for proper mitotic progression. smolecule.com This binding occurs within the hinge region of the ATP-binding pocket. mdpi.com
Structural Basis of Kinase-Inhibitor Interaction
This compound is an ATP-competitive diaminopyrimidine derivative that inhibits Aurora B kinase. mdpi.comnih.gov Its binding occurs within the ATP-binding pocket of Aurora B, specifically in the hinge region. mdpi.comnih.gov Compared to some other inhibitors, this compound does not bind as deeply within the pocket. mdpi.comnih.gov
Crystallographic Insights into this compound Binding to Aurora B/INCENP Complex
Crystallographic studies have provided detailed insights into the interaction between this compound and the Aurora B/INCENP complex. The crystal structure of Aurora B/INCENP in complex with this compound is available (PDB code: 5K3Y). mdpi.comopnme.compdbj.org This structure reveals that this compound binds to the ATP-binding site of Xenopus laevis Aurora B in complex with INCENP. aacrjournals.org
Identification of Key Residues Mediating Binding Affinity and Selectivity
The binding of this compound to Aurora B is modulated by hydrogen bonding interactions. Four hydrogen bonds are involved in the binding. mdpi.comnih.gov Specifically, the amino group of Glu177 forms a hydrogen bond with the amide carbonyl linking the aniline (B41778) and piperazine (B1678402) groups of this compound. mdpi.comnih.gov Additionally, the carboxyl group of Glu177 forms a hydrogen bond with the same amide carbonyl. mdpi.comnih.gov These hydrogen bonds are facilitated by two separate water molecules. mdpi.comnih.gov
While the search results mention key residues for other Aurora kinase inhibitors like BI 847325 (Glu171, Ala173, Lys122) mdpi.comnih.gov and general Aurora B binding (Lys 106, Ala 157, Glu 161, and Phe 219) biorxiv.org, the specific key residues mediating the binding affinity and selectivity of this compound based directly on the provided search snippets primarily highlight the role of Glu177 and the involvement of water molecules in the hydrogen bonding network.
Cellular Effects and Pharmacodynamic Consequences of Aurora B Kinase Inhibition by Bi 811283
Impact on Mitotic Progression and Cell Cycle Dynamics
Aurora B kinase plays a critical role in coordinating multiple steps of mitosis. ascopubs.orgresearchgate.net Its inhibition by BI-811283 directly impacts mitotic progression and alters cell cycle dynamics.
Disruption of Chromosome Condensation and Alignment
Aurora B kinase contributes to chromosome condensation, partly through the phosphorylation of histone H3 at serine 10 (pHH3). nih.govwikipedia.orgfrontiersin.org It also plays a key role in chromosome bi-orientation and ensuring proper attachment of spindle microtubules to kinetochores. nih.govnih.govwikipedia.org Inhibition of Aurora B kinase with this compound leads to a rapid reduction in pHH3, indicating impaired Aurora B activity. nih.govresearchgate.netresearchgate.net This inhibition disrupts the accurate alignment of chromosomes at the metaphase plate. wikipedia.org Studies have shown that Aurora B inhibition can lead to an increase in syntelic attachments, where both sister kinetochores are attached to microtubules from the same spindle pole, impairing chromosome congression. wikipedia.org
Abrogation of the Spindle Assembly Checkpoint (SAC)
The spindle assembly checkpoint (SAC) is a surveillance mechanism that prevents anaphase onset until all chromosomes are properly attached to spindle microtubules. researchgate.netnih.gov Aurora B kinase is involved in activating the SAC in case of incorrect attachments. frontiersin.org Inhibition of Aurora B kinase activity by this compound abrogates the spindle assembly checkpoint. nih.govnih.govascopubs.orgnih.govdntb.gov.ua This abrogation allows cells to proceed through mitosis even with misaligned chromosomes or improper spindle attachments. wikipedia.orgnih.gov
Induction of Premature Mitotic Exit
A consequence of SAC abrogation is the induction of premature mitotic exit. nih.govnih.gov Cells treated with this compound exit mitosis without properly segregating their chromosomes due to the bypassed checkpoint. nih.govnih.gov This premature exit occurs despite the presence of severe chromosomal abnormalities. wikipedia.org
Consequences for Cellular Ploidy and Morphology
The disruptions in mitotic progression caused by this compound lead to significant changes in cellular ploidy and morphology.
Formation of Polyploid and Multinucleated Cells
A hallmark phenotype of Aurora B kinase inhibition by this compound is the formation of polyploid and multinucleated cells. nih.govwikipedia.orgmedkoo.comnih.govresearchgate.netmdpi.comresearchgate.netascopubs.orgnih.govaacrjournals.orgfrontiersin.org This occurs because cells undergo DNA replication but fail to complete proper chromosome segregation and cytokinesis (cell division). nih.govnih.gov Preclinical studies have shown a marked increase in the fraction of polyploid cells, reaching up to 80% in some cell lines within 48 hours of treatment. nih.govresearchgate.netresearchgate.netascopubs.org Histological examination of tumors treated with this compound has also revealed an accumulation of enlarged, multinucleated cells. ascopubs.orgaacrjournals.org While these polyploid cells initially continue to divide, their severe chromosomal abnormalities eventually lead to cell cycle arrest or cell death. wikipedia.org
Here is a representative data snippet illustrating the increase in polyploidy:
| Cell Line | Treatment Duration | Percentage of Polyploid Cells |
| NCI-H460 | 48 hours | >80% |
| (Other tested cell lines) | 48 hours | Up to 80% |
Cell Volume Changes and Morphological Aberrations
In addition to polyploidy and multinucleation, treatment with this compound can also lead to changes in cell volume and other morphological aberrations. researchgate.netresearchgate.net Studies have observed a marked increase in cell volume paralleling the increase in polyploid cells. researchgate.net The accumulation of larger, multinucleated cells is a consistent observation in both in vitro and in vivo models treated with this compound. researchgate.netascopubs.orgaacrjournals.org
Downstream Signaling Pathway Modulation
Inhibiting Aurora B kinase with this compound directly affects its downstream substrates and associated protein complexes critical for proper mitotic function.
Inhibition of Histone H3 Phosphorylation (pHH3)
A key downstream effect of Aurora B kinase inhibition by this compound is the reduction in the phosphorylation of histone H3 at serine 10 (pHH3) researchgate.netnih.govaacrjournals.orgresearchgate.netresearchgate.netpatsnap.comnih.govdntb.gov.ua. Phosphorylation of histone H3 at this site is a well-established marker of Aurora B activity and is involved in chromosome condensation and segregation during mitosis nih.govidrblab.net. Studies have shown that treatment with this compound results in a rapid inhibition of histone H3 phosphorylation, observed within one hour of treatment in cell lines such as NCI-H460 non-small cell lung cancer cells researchgate.netnih.govaacrjournals.orgresearchgate.net. In clinical studies, a trend toward decreased pHH3 levels was observed with increasing doses of this compound, indicating target engagement nih.govresearchgate.netpatsnap.comnih.govdntb.gov.ua.
Modulation of Chromosomal Passenger Complex (CPC) Function
Aurora B kinase is an enzymatic component of the Chromosomal Passenger Complex (CPC) researchgate.netresearchgate.netidrblab.net. The CPC is a critical multi-protein complex that regulates various aspects of mitosis, including chromosome alignment, spindle assembly checkpoint activation, and cytokinesis researchgate.netnih.govresearchgate.netidrblab.net. By inhibiting Aurora B's kinase activity, this compound disrupts the proper function of the CPC. This disruption impairs the CPC's ability to localize correctly and perform its essential roles in ensuring faithful chromosome segregation and promoting the correct biorientation of chromosomes on the mitotic spindle researchgate.netresearchgate.netidrblab.net.
Effects on Key Mitotic Substrates and Checkpoint Proteins
Beyond histone H3, Aurora B phosphorylates other substrates crucial for mitotic progression and spindle assembly checkpoint (SAC) function idrblab.net. Inhibition of Aurora B by this compound can lead to the eradication of checkpoint proteins like hBUBR1 and CENP-E from kinetochores, contributing to mitotic deficiencies mdpi.com. Aurora B also phosphorylates other CPC subunits such as BIRC5/survivin, CDCA8/borealin, and INCENP, and its activity is increased by INCENP phosphorylation idrblab.net. Other known substrates include CENPA, KIF2C, and proteins involved in cytokinesis and spindle regulation idrblab.net. The inhibition of Aurora B by this compound impacts the phosphorylation status and function of these key mitotic substrates and checkpoint proteins, leading to aberrant mitotic exit and the formation of polyploid cells researchgate.netaacrjournals.orgascopubs.orgwikipedia.org.
Cell Fate Decisions Induced by this compound
The mitotic defects induced by Aurora B inhibition with this compound ultimately influence the fate of treated cells, leading to outcomes such as senescence and apoptosis.
Induction of Cellular Senescence
Treatment with this compound has been shown to induce cellular senescence in a subset of cancer cells mdpi.comnih.govresearchgate.netascopubs.orgpatsnap.comwikipedia.org. Cellular senescence is a state of stable cell cycle arrest. Studies in cell lines such as NCI-H460 have demonstrated a marked increase in the fraction of senescent cells following this compound treatment, reaching approximately 25% of the population within 96 hours researchgate.netaacrjournals.orgascopubs.org. This outcome is observed after cells undergo polyploidization, a characteristic consequence of Aurora B inhibition nih.govresearchgate.netascopubs.orgwikipedia.org.
Activation of Apoptosis Pathways (e.g., Cleaved PARP, Nuclear Fragmentation)
This compound treatment also leads to the activation of apoptosis pathways in cancer cells mdpi.comnih.govaacrjournals.orgresearchgate.netascopubs.orgresearchgate.netpatsnap.comnih.govidrblab.netwikipedia.org. Apoptosis, or programmed cell death, is indicated by markers such as increased levels of cleaved poly (ADP-ribose) polymerase (PARP) and the observation of nuclear fragmentation mdpi.comresearchgate.netaacrjournals.orgascopubs.orgresearchgate.net. While polyploidy and senescence are prominent initial outcomes, apoptosis is observed subsequently in a fraction of the treated cell population nih.govaacrjournals.orgascopubs.org. For instance, in NCI-H460 cells, an increase in cleaved PARP and nuclear fragmentation was noted after 72 and 96 hours of treatment, with the fraction of cells showing nuclear fragmentation reaching about 7% after 96 hours researchgate.netaacrjournals.org. Studies using annexin-V binding assays have also confirmed the induction of apoptosis mdpi.com. Although a trend toward decreased pHH3 was observed in clinical studies, a consistent trend regarding caspase-cleaved CK-18 levels (another apoptosis marker) was not always evident nih.govresearchgate.netpatsnap.comnih.govdntb.gov.ua.
Here is a summary of some cellular effects observed with this compound treatment in NCI-H460 cells:
| Cellular Event | Timepoint (h) | Observed Effect | Source |
| pHH3 Inhibition | <1 | Rapid inhibition | researchgate.netaacrjournals.org |
| Polyploid Cell Increase | 48 | Increase from <5% to >80% | researchgate.netaacrjournals.org |
| Nuclear Fragmentation | 72, 96 | Increase from <1% to 7% (at 96h) | researchgate.netaacrjournals.org |
| Cleaved PARP Increase | 72, 96 | Increase observed | researchgate.netaacrjournals.org |
| Senescent Cell Increase | 96 | Increase from <3% to 25% | researchgate.netaacrjournals.org |
Preclinical Efficacy and Antitumor Activity of Bi 811283
In Vitro Antiproliferative Activity Across Diverse Cancer Cell Lines
Preclinical studies have investigated the ability of BI-811283 to inhibit the proliferation of a wide range of human cancer cell lines.
Broad Spectrum Efficacy in Human Cancer Cell Line Panels
This compound has shown broad antiproliferative activity across diverse human cancer cell lines. In a preclinical in vitro study, it exhibited activity in 24 tumor cell lines from different tissue origins with half-maximal effective concentrations (EC50) below 14 nM. researchgate.netnih.govresearchgate.net Another study reported EC50 values in the range of 2 to 14 nM for the inhibition of proliferation in over 20 human cancer cell lines. aacrjournals.orgresearchgate.net Across a panel of over 100 different human cancer cell lines, an IC50 value of less than 10 nM has been observed, indicating promising tumor proliferation inhibition. mdpi.com
Treatment with this compound in cancer cells leads to the formation of polyploid cells, a characteristic phenotype of Aurora B inhibition. wikipedia.orgresearchgate.netresearchgate.netaacrjournals.org For instance, in the non-small cell lung cancer cell line NCI-H460, the fraction of polyploid cells increased significantly after treatment. researchgate.netaacrjournals.orgresearchgate.net This polyploidy can subsequently lead to senescence and apoptosis in a subset of cells. researchgate.netresearchgate.netaacrjournals.org
Here is a representation of in vitro antiproliferative data:
| Cell Line Panel Size | EC50/IC50 Range | Observed Effect | Source |
| 24 | < 14 nM (EC50) | Broad antiproliferative activity | researchgate.netnih.govresearchgate.net |
| > 20 | 2 to 14 nM (EC50) | Inhibition of proliferation | aacrjournals.orgresearchgate.net |
| > 100 | < 10 nM (IC50) | Promising tumor proliferation inhibition | mdpi.com |
Correlation with Aurora B Kinase Expression Levels
While the search results indicate that Aurora B kinase is often overexpressed in many cancer types and its elevated expression is linked to tumorigenesis and poor prognosis nih.govnih.govdntb.gov.ua, a direct correlation between the level of Aurora B kinase expression and the sensitivity of cancer cell lines to this compound was not explicitly detailed in the provided snippets. However, the mechanism of action of this compound as a potent and selective inhibitor of Aurora B kinase researchgate.netnih.govresearchgate.netaacrjournals.org suggests that cell lines with higher reliance on Aurora B activity for proliferation might be more sensitive to its effects.
In Vivo Antitumor Activity in Xenograft Models
This compound has demonstrated in vivo antitumor activity in various human tumor xenograft models in mice. wikipedia.orgresearchgate.netaacrjournals.orgresearchgate.net
Dose-Dependent Tumor Growth Inhibition in Solid Tumor Xenografts (e.g., Non-Small Cell Lung Cancer, Colon Carcinoma, Pancreas Carcinoma, Breast Cancer)
Studies using in vivo xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma have shown that inhibition of Aurora B kinase with this compound results in a dose-dependent inhibition of tumor growth. researchgate.netnih.govresearchgate.net Antitumor activity has also been observed in murine xenografts of human breast, lung, and colon cancers. mdpi.com In models of human non-small cell lung cancer and colorectal cancer, this compound dose-dependently inhibited tumor growth. ascopubs.org
Here is a representation of dose-dependent tumor growth inhibition data in select xenograft models:
| Cancer Type | Xenograft Model | Observed Effect | Source |
| Non-Small Cell Lung Cancer | Human | Dose-dependent inhibition | researchgate.netnih.govresearchgate.netascopubs.org |
| Colon Carcinoma | Human | Dose-dependent inhibition | researchgate.netnih.govresearchgate.netascopubs.org |
| Pancreas Carcinoma | Human | Dose-dependent inhibition | researchgate.netnih.govresearchgate.net |
| Breast Cancer | Human | Antitumor activity | mdpi.com |
Observed Tumor Regression in Select Xenograft Models
In addition to tumor growth inhibition, tumor regression has been observed in some cases in in vivo xenograft models, including those of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma. researchgate.netnih.govresearchgate.net Tumor regression was also reported in a subset of animals in nude mouse xenograft models of human NSCLC and CRC at the maximum tolerated dose (MTD). ascopubs.org Regression of large tumors (350 mm3) was induced in the HCT 116 colon carcinoma model. researchgate.net
Activity in Hematological Malignancy Models (e.g., Acute Myeloid Leukemia)
This compound has also demonstrated antitumor activity in acute myeloid leukemia (AML) cell lines. researchgate.netcardiff.ac.uk While a phase I trial investigating this compound in combination with low-dose cytarabine (B982) in AML patients did not indicate improved anti-leukaemic activity compared to historical results for low-dose cytarabine alone, preclinical activity in AML cell lines has been noted. cardiff.ac.uk
Pharmacodynamic Biomarkers in Preclinical Models
Pharmacodynamic biomarkers are crucial for understanding the mechanism of action and confirming target engagement of a therapeutic agent. In preclinical studies of this compound, several biomarkers were assessed to evaluate its effects on Aurora B kinase activity and downstream cellular processes.
Monitoring of Histone H3 Phosphorylation as a Marker of Target Engagement
Phosphorylation of histone H3 (pHH3) is a direct substrate of Aurora B kinase and serves as a key pharmacodynamic biomarker for monitoring Aurora B inhibition. researchgate.netnih.gov In preclinical studies, treatment with this compound resulted in a rapid reduction of pHH3 within one hour in cancer cell lines, indicating inhibition of Aurora B kinase activity. researchgate.netresearchgate.net Biomarker analyses of HCT 116 tumors in xenograft models revealed that therapeutic doses of this compound inhibited the phosphorylation of histone H3, consistent with its expected mechanism of action as an Aurora B inhibitor. researchgate.net A decrease in pHH3 was consistently observed in in vivo studies, acting as a marker of Aurora B kinase inhibition. nih.gov
Assessment of Apoptosis Markers (e.g., Caspase-Cleaved CK-18) in Models
In addition to monitoring target engagement, preclinical studies assessed markers of apoptosis to evaluate the downstream cellular effects of Aurora B inhibition by this compound. Following treatment with this compound, a subset of polyploid cells underwent apoptosis. nih.govresearchgate.netresearchgate.net In preclinical in vitro studies using the NCI-H460 cell line, an increase of cleaved poly (ADP-ribose) polymerase (PARP) was observed after 72 and 96 hours of treatment, along with a concomitant increase in the fraction of cells exhibiting nuclear fragmentation. researchgate.net These findings indicate the induction of apoptosis in cancer cells treated with this compound.
Caspase-cleaved cytokeratin-18 (CK-18) is another marker of cell apoptosis that was investigated in the context of Aurora B kinase inhibition. nih.govnih.gov While mentioned as a pharmacodynamic assessment in clinical studies nih.govresearchgate.netnih.govpatsnap.com, preclinical studies also laid the groundwork for evaluating apoptosis induction.
Synergistic Effects in Preclinical Combination Studies
Investigating the potential for synergistic effects when combining novel agents with existing therapies is a critical component of preclinical research. Combination studies aim to identify treatment regimens that can enhance antitumor activity and potentially overcome resistance mechanisms.
Mechanisms of Resistance and Factors Influencing Sensitivity to Aurora B Kinase Inhibition
Intrinsic Resistance Mechanisms in Preclinical Models
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug prior to its administration. In the context of Aurora B kinase inhibition, preclinical studies have identified certain cellular characteristics that can confer innate resistance. One significant factor is the expression level of anti-apoptotic proteins. For instance, high expression of B-cell lymphoma 2 (BCL2) has been shown to mediate resistance to Aurora B kinase inhibitors in preclinical models of small cell lung cancer. amegroups.org By preventing apoptosis, elevated BCL2 levels can counteract the cell death signals initiated by the disruption of mitotic progression following Aurora B inhibition.
While BI-811283 has demonstrated broad antiproliferative activity across a panel of 24 different cancer cell lines, the inherent sensitivity of these cell lines can vary. nih.govascopubs.org The specific molecular underpinnings of these differential responses are an area of ongoing investigation. The table below summarizes the in vitro activity of this compound, highlighting its potent inhibition of Aurora B kinase and its broad-spectrum antiproliferative effects.
| Parameter | Value | Assay/Model |
|---|---|---|
| Aurora B Kinase Inhibition (IC50) | 9 nM | Kinase Assay |
| Antiproliferative Activity (EC50) | <14 nM | Panel of 24 Cancer Cell Lines |
Acquired Resistance Pathways Identified in Laboratory Studies
Acquired resistance develops in cancer cells following exposure to a therapeutic agent. Laboratory studies have revealed that prolonged treatment with Aurora B kinase inhibitors can lead to the emergence of resistant clones. A primary mechanism of acquired resistance to this class of drugs involves the development of point mutations within the kinase domain of Aurora B. mdpi.com These mutations can interfere with the binding of the inhibitor to its target, thereby reducing the drug's efficacy while potentially preserving the kinase's physiological function. Although specific mutations conferring resistance to this compound have not been detailed in the available literature, this mechanism is a recognized pathway of resistance for Aurora B inhibitors in general.
Identification of Predictive Biomarkers for Response in Preclinical Contexts
The identification of predictive biomarkers is essential for patient stratification and for maximizing the therapeutic benefit of Aurora B kinase inhibitors. Preclinical research has pointed to several potential biomarkers that may correlate with sensitivity to this class of drugs.
Expression Levels of Aurora B Kinase and Related Mitotic Proteins
While overexpression of Aurora B kinase is a common feature of many cancers and provides the rationale for its therapeutic targeting, its expression level alone may not be a straightforward predictor of sensitivity to inhibitors like this compound. However, the functional status of the mitotic machinery is critical. A key pharmacodynamic biomarker of Aurora B kinase inhibition is the reduction of phosphorylated histone H3 (pHH3), a direct substrate of Aurora B. nih.gov In preclinical xenograft models, treatment with this compound led to a dose-dependent decrease in pHH3, indicating target engagement. nih.gov Furthermore, the expression levels of other proteins involved in the apoptotic response, such as BH3-interacting domain death agonist (BID), have been suggested to influence the apoptotic fate of cancer cells following treatment with Aurora B inhibitors. researchgate.net
Genetic Alterations and Their Impact on Sensitivity
The genetic background of a tumor can significantly influence its response to Aurora B kinase inhibition. Preclinical studies with other Aurora kinase inhibitors have shown that the mutational status of the tumor suppressor protein p53 may be a determinant of sensitivity. In models of triple-negative breast cancer, cell lines with a p53 mutation and consequently increased p53 protein expression were more sensitive to the cytotoxic effects of an Aurora kinase inhibitor. nih.govnih.gov This suggests that defects in the p53 pathway may render cancer cells more reliant on other cell cycle checkpoints, making them more vulnerable to mitotic disruption by Aurora B inhibitors.
Methodological Approaches in Bi 811283 Research
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are fundamental to characterizing the direct interaction between BI-811283 and its molecular target, Aurora B kinase.
Enzymatic kinase assays have been widely used to quantify the inhibitory potency of this compound against Aurora B and other kinases. These assays typically measure the ability of the kinase to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of this compound required to inhibit 50% of the kinase activity.
Studies have consistently shown that this compound is a potent inhibitor of human Aurora B kinase, with a reported IC50 value of 9 nM in enzymatic kinase assays. medkoo.comwikipedia.orgnih.govnih.gov The compound also exhibits inhibitory activity against other Aurora kinase family members, Aurora A and Aurora C, with reported IC50 values of 70 nM and 17 nM, respectively. wikipedia.orgnih.govnih.gov
To assess the selectivity of this compound, it has been profiled against a panel of other kinases. In one study, at a concentration of 1000 nM, this compound inhibited 7 out of 46 additional kinases tested by more than 50%. wikipedia.orgnih.gov Furthermore, research indicates that this compound exhibits over 2000-fold selectivity against kinases such as FLT3 and KIT.
This compound is characterized as an ATP-competitive inhibitor of Aurora B kinase. medkoo.comwikipedia.org This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic pocket of the Aurora B enzyme. By occupying the ATP binding site, this compound prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrates, thereby inhibiting its enzymatic activity. This competitive binding mechanism is a critical aspect of its pharmacological profile.
Cell-Based Assays for Proliferation and Viability
Cell-based assays are essential for evaluating the effects of this compound on living cancer cells, providing insights into its antiproliferative and cytotoxic potential.
Various proliferation and viability assays have been employed to assess the impact of this compound on the growth of cancer cell lines. These assays measure the number of viable cells or their metabolic activity after treatment with the compound.
This compound has demonstrated broad antiproliferative activity across a diverse panel of human cancer cell lines. Preclinical studies involving over 20 (specifically, 24) different cancer cell lines of various tissue origins have shown that this compound inhibits proliferation with half-maximal effective concentration (EC50) values generally in the low nanomolar range, specifically between 2 and 14 nM. wikipedia.orgnih.govnih.gov
Specific methods mentioned for assessing the inhibition of cell proliferation include Alamar Blue and thymidine (B127349) incorporation assays. Alamar Blue is a resazurin-based indicator that measures cell viability based on the metabolic reduction of resazurin (B115843) to resorufin (B1680543) by living cells. Thymidine incorporation assays measure the rate of DNA synthesis as an indicator of cell proliferation. The MTT assay is another common colorimetric assay used to measure cell viability.
While specific data tables detailing the EC50 values for each of the tested cell lines were not available in the provided sources, the consistent reporting of EC50 values within the 2 to 14 nM range highlights the potent and broad antiproliferative effect of this compound in vitro. wikipedia.orgnih.gov
Information regarding the use of colony formation assays in the research of this compound was not found in the provided search results.
Cell Cycle and Phenotypic Analysis
Analysis of the cell cycle and resulting cellular phenotypes provides crucial information about how this compound exerts its effects at a mechanistic level, particularly in the context of its role as an Aurora B inhibitor.
Cell cycle status has been assessed using DNA content analysis, often employing techniques such as flow cytometry (e.g., FACScalibur) and image-based analysis (e.g., Cellomics ArrayScan). wikipedia.orgnih.govnih.gov These methods allow for the quantification of cell populations in different phases of the cell cycle (G1, S, G2/M) and the detection of abnormalities such as polyploidy.
A key finding from these analyses is the rapid inhibition of histone H3 phosphorylation (pHH3) following treatment with this compound, often observed within one hour. wikipedia.orgnih.govnih.gov Phosphorylation of histone H3 at serine 10 is a well-established marker of Aurora B kinase activity during mitosis. The reduction in pHH3 levels serves as a direct indicator of target engagement and Aurora B kinase inhibition by this compound in a cellular context. nih.gov
Inhibition of Aurora B by this compound leads to characteristic mitotic defects. Within 48 hours of treatment, a significant increase in the fraction of polyploid cells is observed, rising from typically less than 5% to over 80% in sensitive cell lines. wikipedia.orgnih.gov This polyploidy, resulting from failed cytokinesis due to impaired chromosome segregation, is often accompanied by a marked increase in cell volume. wikipedia.orgnih.gov The induction of a polyploid phenotype is a hallmark effect of Aurora B inhibition. wikipedia.orgnih.gov
Beyond inducing polyploidy, this compound treatment also leads to other cellular fates, including senescence and apoptosis. Hallmarks of senescence have been detected, with the fraction of senescent cells increasing significantly, reaching approximately 25% of the population within 96 hours of treatment in some cell lines, such as NCI-H460. wikipedia.orgnih.gov Senescent cells were identified by staining for SA-ß-Gal activity. wikipedia.orgnih.govnih.gov
Apoptosis, or programmed cell death, has also been observed, although typically with a slower onset and in a smaller fraction of cells compared to the induction of polyploidy and senescence. Apoptosis has been detected through methods such as Western blotting for cleaved PARP and microscopic examination of DAPI-stained cells to identify nuclear fragmentation. wikipedia.orgnih.govnih.gov In NCI-H460 cells, for instance, hallmarks of apoptosis were observed in about 7% of cells after 96 hours. wikipedia.orgnih.gov Histological examination of tumors in preclinical xenograft models treated with this compound has further supported these in vitro findings, showing an accumulation of enlarged, multinucleated cells consistent with the expected consequences of Aurora B inhibition.
| Assay Type | Key Findings | Methods Used (Examples) |
| Biochemical and Enzymatic Assays | ||
| Kinase Activity Assays (IC50) | Potent inhibition of Aurora B (IC50 = 9 nM). medkoo.comwikipedia.orgnih.govnih.gov | Enzymatic Kinase Assays wikipedia.orgnih.govnih.gov |
| Inhibition of Aurora A (IC50 = 70 nM) and Aurora C (IC50 = 17 nM). wikipedia.orgnih.govnih.gov | ||
| ATP-Competition Studies | ATP-competitive inhibitor of Aurora B. medkoo.comwikipedia.org | Competition binding assays (implied by mechanism) |
| Cell-Based Assays for Proliferation & Viability | ||
| Proliferation Assays (EC50) | Broad antiproliferative activity (EC50 range: 2-14 nM). wikipedia.orgnih.govnih.gov | Alamar Blue, Thymidine Incorporation, MTT (general) |
| Colony Formation Assays | Information not available in provided sources. | Not specified in provided sources. |
| Cell Cycle and Phenotypic Analysis | ||
| Cell Cycle Analysis | Induction of polyploidy (up to >80% of cells). wikipedia.orgnih.gov | DNA content analysis (Cellomics ArrayScan, FACScalibur) wikipedia.orgnih.govnih.gov |
| Phenotypic Analysis | Inhibition of pHH3. wikipedia.orgnih.govnih.gov | Immunofluorescence, Western blotting wikipedia.orgnih.govnih.gov |
| Induction of senescence (up to 25%). wikipedia.orgnih.gov | SA-ß-Gal staining wikipedia.orgnih.govnih.gov | |
| Induction of apoptosis (slow onset, small fraction). wikipedia.orgnih.gov | Cleaved PARP Western blotting, DAPI staining wikipedia.orgnih.govnih.gov | |
| Accumulation of enlarged, multinucleated cells. | Histological examination |
DNA Content Analysis by Flow Cytometry (FACS)
DNA content analysis using flow cytometry, specifically with methods like FACScalibur or Cellomics ArrayScan, has been a key technique in studying the impact of this compound on the cell cycle researchgate.netresearchgate.netaacrjournals.orgresearchgate.net. This method allows for the assessment of cell cycle status by quantifying the amount of DNA in individual cells. In studies with this compound, this technique has been used to determine changes in cell cycle phase distribution and to identify the accumulation of cells with abnormal DNA content, such as polyploidy researchgate.netresearchgate.netaacrjournals.orgresearchgate.net. For instance, treatment with this compound in the non-small cell lung cancer cell line NCI-H460 resulted in a marked increase in the fraction of polyploid cells, rising from less than 5% to over 80% within 48 hours of treatment researchgate.netaacrjournals.org. This increase in polyploidy was also accompanied by a notable increase in cell volume researchgate.netaacrjournals.org.
Immunofluorescence for Mitotic Markers (e.g., pHH3)
Immunofluorescence microscopy has been employed to assess the phosphorylation status of histone H3 at serine 10 (pHH3), a key mitotic marker and a substrate of Aurora B kinase researchgate.netresearchgate.netaacrjournals.orgresearchgate.netnih.govnih.govd-nb.info. This technique involves using antibodies specific to pHH3 to visualize and quantify its levels within cells. Inhibition of Aurora B kinase activity by this compound is expected to lead to a decrease in pHH3 levels. Studies have shown that treatment with this compound resulted in a rapid inhibition of histone H3 phosphorylation, observed within one hour in cell lines like NCI-H460 researchgate.netaacrjournals.orgnih.gov. A trend toward a decrease in pHH3 was also observed with increasing doses of this compound in clinical studies, indicating target engagement researchgate.netresearchgate.netnih.gov.
Microscopic Enumeration for Nuclear Fragmentation and Polyploidy
Microscopic enumeration of DAPI-stained cells has been utilized to assess morphological changes indicative of apoptosis, such as nuclear fragmentation, and to confirm the presence of polyploid cells researchgate.netresearchgate.netaacrjournals.orgresearchgate.netd-nb.info. This method involves staining cell nuclei with DAPI and visually inspecting them under a microscope to count cells exhibiting fragmented nuclei or enlarged, often irregular, nuclei characteristic of polyploidy. Following treatment with this compound, an increase in the fraction of cells with nuclear fragmentation has been observed, increasing from less than 1% to 7% after 72 and 96 hours of treatment in the NCI-H460 cell line researchgate.netaacrjournals.org. This microscopic analysis complements the flow cytometry data on polyploidy by providing visual confirmation of the enlarged and often aberrant nuclear morphology in treated cells.
Senescence-Associated Beta-Galactosidase Staining
Senescence-associated beta-galactosidase (SA-ß-Gal) staining is a widely used histochemical marker for identifying senescent cells researchgate.netresearchgate.netaacrjournals.orgresearchgate.netd-nb.info. This staining method detects the activity of the beta-galactosidase enzyme at a suboptimal pH, which is elevated in senescent cells. Research on this compound has utilized SA-ß-Gal staining to determine if treatment with the compound induces cellular senescence. Studies have shown a marked increase in the fraction of senescent cells following this compound treatment, rising significantly from less than 3% to 25% of the cell population within 96 hours researchgate.netaacrjournals.org. This indicates that senescence is one of the cellular fates induced by this compound.
Molecular Biology Techniques
Molecular biology techniques have been crucial in investigating the effects of this compound at the protein and gene expression levels, providing deeper insights into the cellular pathways affected by Aurora B inhibition.
Western Blotting for Protein Expression and Post-Translational Modifications (e.g., Cleaved PARP)
Western blotting is a standard technique used to detect and quantify specific proteins and their post-translational modifications in cell or tissue lysates researchgate.netresearchgate.netaacrjournals.orgresearchgate.netnih.gov. In the context of this compound research, Western blotting has been used to assess changes in the expression levels of various proteins and to detect markers of apoptosis, such as cleaved PARP (poly (ADP-ribose) polymerase) researchgate.netresearchgate.netaacrjournals.orgresearchgate.net. Cleavage of PARP is a hallmark event in the execution phase of apoptosis. An increase in cleaved PARP has been observed in cells treated with this compound, indicating the induction of apoptosis researchgate.netaacrjournals.org. This finding, along with the microscopic enumeration of nuclear fragmentation, provides evidence for the apoptotic effects of this compound.
Gene Expression Profiling (e.g., RT-qPCR, nCounter)
Gene expression profiling techniques, including RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) and nCounter analysis, have been applied to study the impact of this compound on cellular transcriptomes researchgate.net. These methods allow for the measurement of mRNA levels of specific genes or a large panel of genes, providing information about changes in gene activity in response to treatment. RT-qPCR is typically used for quantifying the expression of a smaller number of target genes, while platforms like nCounter enable the analysis of hundreds or thousands of genes simultaneously. In this compound research, these techniques have been used to assess changes in mRNA expression, contributing to the understanding of the molecular pathways affected by Aurora B inhibition and the resulting cellular phenotypes researchgate.net.
In Vivo Preclinical Model Systems
In vivo preclinical models are essential for evaluating the efficacy and pharmacodynamics of potential cancer therapeutics like this compound in a living system.
Xenograft Models (e.g., Human Tumor Cell Lines in Immunodeficient Mice)
Xenograft models, particularly those using human tumor cell lines implanted into immunodeficient mice, are a common preclinical tool in oncology research jax.orgnih.govnih.gov. These models allow human cancer cells to grow and proliferate in a living host, providing a more complex environment than in vitro studies jax.org. Immunodeficient mice, such as nude or SCID mice, are used because their compromised immune systems prevent rejection of the human cells jax.orgnih.gov.
Studies utilizing in vivo xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma have shown that inhibition of Aurora B kinase with this compound resulted in a dose-dependent inhibition of tumor growth, with tumor regression observed in some cases nih.gov. This demonstrates the utility of these models in assessing the antitumor activity of this compound. A typical xenograft study might involve multiple arms, including vehicle control and treatment groups, with tumor size monitored over time jax.org.
Histopathological and Immunohistochemical Analysis of Tumor Tissues (e.g., pHH3)
Histopathological and immunohistochemical (IHC) analysis of tumor tissues from in vivo models are crucial for understanding the effects of this compound at the cellular and molecular level. Immunohistochemistry uses antibodies to detect specific proteins within tissue samples.
Phosphorylated histone H3 (pHH3) is a key marker used in these analyses. Phosphorylation of histone H3 at Serine 10 is associated with mitotic chromatin condensation and is specifically expressed during the G2 and M phases of the cell cycle biocare.netnii.ac.jp. As Aurora B kinase plays a critical role in mitosis, pHH3 serves as a pharmacodynamic marker for Aurora B kinase inhibition nih.govresearchgate.netnih.gov.
In studies evaluating this compound, pharmacodynamic assessments included immunohistochemistry for phosphorylated histone H3 (pHH3) on skin biopsies to determine Aurora B kinase inhibition nih.govresearchgate.net. A trend toward a decrease in pHH3 was observed with increasing doses of this compound, indicating target engagement nih.govresearchgate.net. This demonstrates the utility of pHH3 as a marker to confirm the biological activity of this compound in vivo.
Here is a conceptual representation of how pHH3 levels might change with increasing this compound dose, based on the observed trend:
| This compound Dose | pHH3 Levels (Conceptual) |
| Low | High |
| Medium | Decreased |
| High | Further Decreased |
Computational and Structural Biology
Computational and structural biology approaches provide insights into the molecular interactions between this compound and its target protein.
Protein Data Bank (PDB) Analysis of this compound-Bound Structures
The Protein Data Bank (PDB) is a worldwide archive of experimentally determined three-dimensional structures of biological macromolecules, including proteins and nucleic acids nsf.govrcsb.orgresearchgate.net. Analyzing structures of proteins bound to inhibitors like this compound deposited in the PDB can provide detailed information about the binding site, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced by inhibitor binding.
While the search results mention that this compound selectively binds to the ATP binding pocket of Aurora B kinase wikipedia.orgvulcanchem.com, and one result refers to a PDB entry (5K3Y) for a crystal structure of Aurora B/INCENP in complex with this compound mdpi.com, detailed analysis of this specific PDB structure was not provided in the snippets. However, the PDB is a valuable resource for researchers to access and analyze such structural data to understand the molecular basis of drug action and guide the design of new inhibitors nsf.govrcsb.org. The PDB provides tools for visualization, download, and analysis of these structures rcsb.org.
Here is a table summarizing the mentioned PDB entry related to this compound:
| PDB ID | Description |
| 5K3Y | Crystal Structure of AuroraB/INCENP in Complex with BI 811283 mdpi.com |
Molecular Docking and Dynamics Simulations
Computational approaches, including molecular docking and molecular dynamics simulations, are valuable tools in the study of protein-ligand interactions and the rational design of inhibitors. These methods are utilized to predict the binding orientation and affinity of a small molecule, such as this compound, within the binding pocket of its target protein, Aurora B kinase, and to understand the dynamic behavior of the complex.
While detailed accounts of extensive molecular docking and dynamics simulations specifically focused solely on this compound were not prominently featured in the examined literature, these techniques are widely applied to study Aurora kinase inhibitors, the class of compounds to which this compound belongs. Studies investigating other Aurora B inhibitors have employed molecular docking to understand binding interactions with the ATP-binding pocket of Aurora B. Molecular dynamics simulations have been utilized to gain insights into the selectivity mechanisms of Aurora kinases with various inhibitors.
Specific structural analysis related to this compound's interaction with Aurora B kinase has indicated key interactions. For instance, it has been noted that the amino acid residue Ala173 forms hydrogen bonds with the BI 811283 molecule. Such detailed interaction analysis can be informed by or validated through computational methods like molecular docking, which predicts binding poses, and molecular dynamics, which assesses the stability and dynamics of these interactions over time. Computational studies on novel Aurora-B inhibitors have identified key active-site residues, such as LYS 106, ALA 157, GLU 161, and PHE 219, crucial for enzyme inhibition, and molecular dynamics simulations have been used to validate the active site interactions and provide insights into binding stability. While these specific findings on key residues were reported in the context of identifying novel inhibitors and not explicitly for this compound, they highlight the type of detailed molecular insights that computational methods provide for Aurora B kinase inhibition.
The application of molecular docking can help predict how this compound fits into the Aurora B kinase active site, estimating its binding energy and identifying crucial residues involved in the interaction. Molecular dynamics simulations can further explore the stability of the protein-ligand complex, the conformational changes of the kinase upon binding, and the strength and duration of specific interactions like the hydrogen bonds with Ala173. These computational insights complement experimental data, aiding in the understanding of this compound's potency and selectivity as an Aurora B inhibitor.
Future Directions and Perspectives in Aurora B Kinase Inhibitor Research Derived from Bi 811283 Insights
Designing Next-Generation Aurora B Kinase Inhibitors with Enhanced Selectivity
A key area for future research, informed by the development of inhibitors like BI-811283, is the design of next-generation Aurora B kinase inhibitors with enhanced selectivity. While this compound showed potency against Aurora B, it also exhibited activity against Aurora A and C at higher concentrations. researchgate.netaacrjournals.org Achieving greater selectivity for Aurora B over other kinases, particularly Aurora A, is crucial to potentially improve the therapeutic index and reduce off-target toxicities. mdpi.comfrontiersin.org Future design efforts can leverage structural insights into the binding modes of existing inhibitors, including how compounds like this compound interact within the ATP-binding pocket of Aurora B. mdpi.comnih.gov The goal is to develop inhibitors that more specifically target the unique structural features of Aurora B, minimizing inhibition of other kinases that may be important for normal cellular functions. Preclinical studies comparing the selectivity profiles of different Aurora inhibitors, such as those that are pan-Aurora inhibitors versus those with reported selectivity for Aurora B, provide valuable data for this endeavor. frontiersin.org
Exploration of Novel Combination Strategies in Preclinical Development
The limited clinical efficacy of some Aurora B inhibitors as monotherapies, including this compound, underscores the importance of exploring novel combination strategies in preclinical development. Research has investigated combining Aurora B inhibitors with other therapeutic agents to achieve synergistic anti-tumor effects. For example, a phase I trial explored this compound in combination with cytarabine (B982) in patients with acute myeloid leukemia. mdpi.comresearchgate.netmdpi.com Preclinical studies with other Aurora kinase inhibitors have also demonstrated promising results in combination with MEK inhibitors, BRAF inhibitors, and other chemotherapeutic agents in various cancer models. mdpi.comaacrjournals.orgdntb.gov.ua These studies suggest that simultaneously targeting multiple pathways involved in cell proliferation, survival, or cell cycle regulation could overcome resistance mechanisms and enhance treatment responses. Future research will continue to identify rational drug combinations based on the molecular characteristics of tumors and the specific mechanisms of action of Aurora B inhibitors.
Translational Research for Identifying Predictive Biomarkers for Targeted Therapies
Identifying predictive biomarkers is a critical translational research area aimed at optimizing the clinical use of Aurora B kinase inhibitors. Understanding which patients are most likely to respond to treatment can help personalize therapy and improve outcomes. While the clinical efficacy of this compound was limited, insights from its evaluation, alongside other Aurora inhibitors, contribute to this field. Studies with other Aurora inhibitors have explored potential biomarkers, such as the baseline expression levels of Aurora A, TTK, CDC2, BIRC5, and CCNB1, which were suggested to correlate with susceptibility to AMG900 treatment. mdpi.com Additionally, the expression of AURKB itself has been investigated as a potential predictor of resistance to other therapies, such as taxanes. mdpi.com Future translational research should focus on identifying specific molecular markers or genetic alterations that predict sensitivity or resistance to Aurora B inhibitors, potentially through analyzing patient samples from clinical trials and conducting further preclinical investigations.
Understanding and Overcoming Resistance Mechanisms to Mitotic Inhibitors
The emergence of resistance is a significant challenge in cancer therapy, including treatment with mitotic inhibitors like Aurora B kinase inhibitors. Research into the mechanisms of resistance to Aurora kinase inhibitors is crucial for developing strategies to overcome them. Studies have identified potential resistance mechanisms, such as mutations in the Aurora B kinase domain that can prevent inhibitor binding. nih.govplos.org Additionally, elevated expression of multi-drug resistant proteins has been implicated in resistance to some Aurora B inhibitors. nih.gov Insights from the clinical experience with this compound, where limited efficacy was observed, can inform studies investigating how cancer cells develop resistance to this specific compound and to Aurora B inhibitors in general. Future research will likely involve comprehensive genomic and molecular analyses of resistant tumor cells to identify novel resistance pathways and develop strategies, such as combination therapies or the development of new inhibitors, to circumvent them.
Investigating the Role of Aurora B Kinase in Non-Oncological Contexts (if applicable to broader research)
While Aurora B kinase is primarily known for its essential roles in mitosis and its overexpression in cancer, research into the broader functions of the Aurora kinase family is ongoing. Aurora B is a key component of the chromosomal passenger complex (CPC) and plays critical roles in chromosome segregation, spindle assembly checkpoint function, and cytokinesis. mdpi.comwikipedia.orgaacrjournals.orgfrontiersin.orgopnme.com While the research on this compound has predominantly focused on its anti-cancer potential by targeting these mitotic functions, the broader field of Aurora kinase research is exploring potential non-mitotic or non-oncological roles for other Aurora kinase family members, particularly Aurora A. frontiersin.orgnih.govfrontiersin.org Although specific non-oncological roles for Aurora B directly derived from this compound research are not prominently reported in the provided context, insights into Aurora B's fundamental cellular functions gained from studying inhibitors like this compound could potentially inform future investigations into its role in other biological processes or diseases, if such roles are identified.
Advancements in Methodological Approaches for Aurora Kinase Inhibitor Evaluation
The evaluation of Aurora B kinase inhibitors relies on a variety of methodological approaches, and research in this field continues to drive advancements in these techniques. Preclinical evaluation of compounds like this compound has utilized enzymatic kinase assays to determine potency, cell proliferation assays to assess antiproliferative activity across diverse cancer cell lines, cell cycle analysis to observe the induction of polyploidy, and techniques like immunofluorescence for phosphorylated histone H3 (pHH3) and Western blotting for cleaved PARP to assess target engagement and downstream effects like apoptosis. researchgate.netaacrjournals.orgresearchgate.netaacrjournals.orgscirp.org In vivo efficacy has been evaluated using xenograft models, with biomarker analyses performed on tumor tissue. nih.govresearchgate.net Future directions include refining these methods for higher throughput, developing more sophisticated cell-based assays that better mimic the tumor microenvironment, utilizing advanced imaging techniques to visualize mitotic defects in real-time, and implementing more comprehensive biomarker analysis platforms to identify correlates of response and resistance. frontiersin.orgmdpi.commdpi.com
Comparative Analysis with Other Aurora Kinase Inhibitors in Preclinical Settings
Comparative analysis of this compound with other Aurora kinase inhibitors in preclinical settings provides valuable context for understanding its profile and informing the development of future compounds. The landscape of Aurora kinase inhibitors is diverse, with compounds exhibiting varying degrees of selectivity for Aurora A, B, or being pan-inhibitors. mdpi.comfrontiersin.orgmdpi.com Preclinical studies have compared the potency, selectivity, and cellular effects of this compound with other inhibitors, highlighting differences in their profiles. frontiersin.orgaacrjournals.orgdntb.gov.ua For instance, comparisons have been made regarding their ability to induce polyploidy and inhibit proliferation in different cell lines. researchgate.netaacrjournals.orgaacrjournals.org Such comparative analyses are essential for understanding the strengths and weaknesses of different inhibitor classes and guiding the design of next-generation inhibitors with improved properties. Future preclinical research will continue to benchmark new compounds against existing inhibitors, including those structurally or mechanistically similar to this compound, to identify compounds with superior efficacy, selectivity, or pharmacokinetic profiles.
Q & A
Q. What is the primary mechanism of action of BI-811283, and how does it differ from other Aurora kinase inhibitors?
this compound is a selective Aurora B inhibitor with an IC50 of 9 nM in vitro, demonstrating specificity over Aurora A and other kinases . Unlike pan-Aurora inhibitors (e.g., Barasertib), this compound targets Aurora B’s role in cytokinesis and chromosomal alignment, making it particularly relevant for studying mitotic errors in hematological malignancies. To validate its selectivity, researchers should employ kinase profiling assays (e.g., radiometric kinase assays) and compare results with broad-spectrum inhibitors in parallel cell-based models .
Q. What in vitro and in vivo models are recommended for preliminary efficacy testing of this compound?
Standard models include:
- In vitro: Human leukemia cell lines (e.g., HL-60, MV4-11) for IC50 determination via flow cytometry to assess mitotic arrest and polyploidy .
- In vivo: Xenograft models of acute myeloid leukemia (AML) with cytarabine combination therapy, as phase II trials showed improved responses in AML patients . Ensure dosing aligns with the maximum tolerated dose (MTD) of 100 mg in humans, adjusting for murine pharmacokinetics .
Q. How should researchers address hematological toxicities observed in this compound clinical trials when designing preclinical studies?
Phase I trials reported dose-limiting toxicities (DLTs) like neutropenia and thrombocytopenia. To mitigate these in preclinical work:
- Use lower doses in combination therapies (e.g., cytarabine at 20 mg/m²) to reduce single-agent toxicity .
- Monitor blood counts weekly in animal models and incorporate hematopoietic growth factors (e.g., G-CSF) as rescue agents .
Advanced Research Questions
Q. How can contradictory efficacy data between solid tumors and hematological malignancies be reconciled in this compound studies?
Phase I trials in solid tumors reported no objective responses, while phase II AML trials showed promise. This discrepancy may stem from tissue-specific Aurora B expression or differential drug penetration. Researchers should:
Q. What experimental strategies can optimize this compound dosing schedules to minimize resistance?
Resistance mechanisms may involve Aurora B overexpression or compensatory pathways (e.g., PLK1). To address this:
- Use pulsed dosing (e.g., 48-hour exposure followed by washout) to mimic clinical administration and reduce adaptive resistance .
- Combine this compound with PLK1 inhibitors (e.g., Volasertib) in co-culture assays to identify synergistic effects .
Q. How should researchers design assays to evaluate this compound’s impact on chromosomal instability in polyploid cells?
- Employ fluorescence in situ hybridization (FISH) or time-lapse microscopy to track micronuclei formation in treated cells .
- Quantify aneuploidy via flow cytometry (DNA content analysis) and correlate with apoptotic markers (e.g., cleaved caspase-3) .
Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound combination trials?
- Use stratified Cox proportional hazards models to account for covariates like cytarabine dose levels .
- Apply machine learning algorithms (e.g., random forest) to identify biomarkers predictive of response in AML patient subgroups .
Methodological Considerations
- Data Presentation: Follow IUPAC guidelines for compound characterization and report IC50 values with confidence intervals (e.g., 9 nM ± 1.2 nM) .
- Ethical Compliance: Adhere to institutional review board (IRB) protocols for patient-derived xenograft (PDX) models, ensuring informed consent and ethical sourcing of samples .
- Reproducibility: Include detailed synthetic procedures for this compound analogs in supplementary materials, referencing NMR and HPLC purity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
